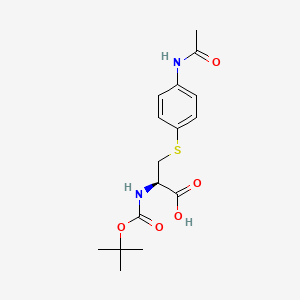
N-Boc Acetaminophen-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc Acetaminophen-cysteine is a compound that combines the properties of acetaminophen and cysteine, with the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is an intermediate in the synthesis of acetaminophen, which is widely used as an antipyretic, analgesic, and anti-inflammatory agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Acetaminophen-cysteine typically involves the following steps:
Oxidation of N-Boc-4-aminophenol: The starting material, N-Boc-4-aminophenol, is oxidized to form N-Boc-p-benzoquinone imine.
Reaction with L-cysteine: The N-Boc-p-benzoquinone imine is then reacted with L-cysteine in a phosphate buffer at physiological pH to yield the protected S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and solid acid catalysts for efficient deprotection steps .
化学反応の分析
Types of Reactions
N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert quinone imines back to their original forms.
Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions include:
Deprotected amines: Resulting from Boc deprotection.
Quinone imines: Formed through oxidation reactions.
科学的研究の応用
N-Boc Acetaminophen-cysteine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.
Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
作用機序
The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .
類似化合物との比較
Similar Compounds
Acetaminophen-cysteine: A conjugate of acetaminophen with cysteine, used to study oxidative stress and cellular damage.
N-acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of acetaminophen overdose and respiratory conditions.
Uniqueness
N-Boc Acetaminophen-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C16H22N2O5S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
InChIキー |
OHKNITOGNKAXCK-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
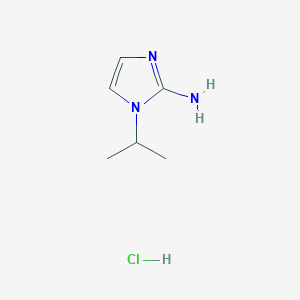
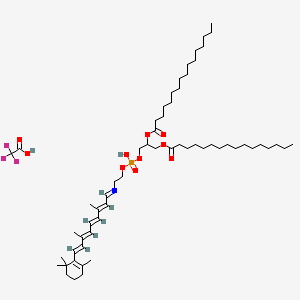
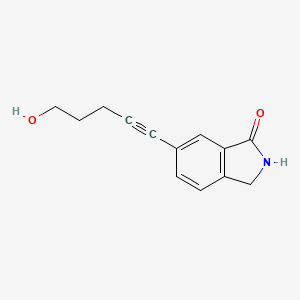
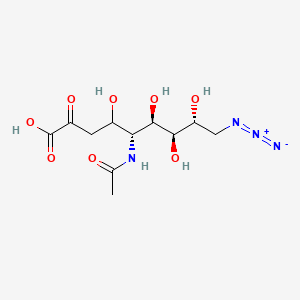
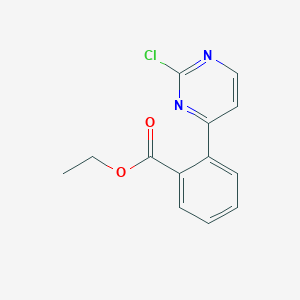
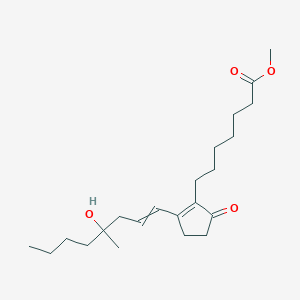

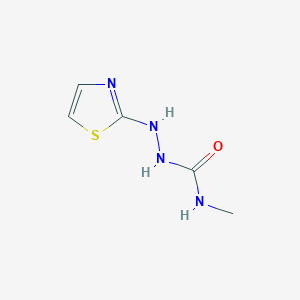
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
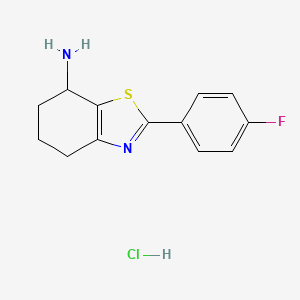
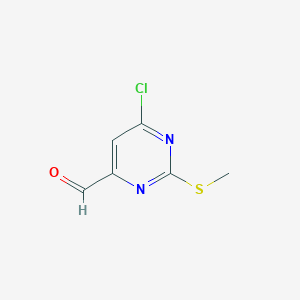

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
